Boc-D-Arg(Tos)-OH, also known as N-α-t-butyloxycarbonyl-Nω-tosyl-D-arginine, is a derivative of the amino acid arginine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha amine and a tosyl (Tos) group on the guanidino nitrogen. This compound has the empirical formula and a molecular weight of 396.56 g/mol. Boc-D-Arg(Tos)-OH is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability of its protecting groups under various reaction conditions .
Boc-D-Arg(Tos)-OH can be synthesized through several methods:
Boc-D-Arg(Tos)-OH is primarily used in:
Studies on Boc-D-Arg(Tos)-OH often focus on its interactions during peptide synthesis rather than direct biological interactions. The stability of the protecting groups allows for efficient coupling with minimal side reactions, which is crucial for producing high-purity peptides.
Several compounds share structural similarities with Boc-D-Arg(Tos)-OH, particularly other protected arginine derivatives:
Compound Name | Structure Type | Unique Features |
---|---|---|
Boc-D-Arg-OH | Unprotected Arg derivative | Lacks Tos group; simpler structure for direct use |
Fmoc-D-Arg-OH | Fmoc protected derivative | More soluble; alternative protecting strategy |
Boc-Lys(Boc)-OH | Lysine derivative | Contains two Boc groups; different amino acid |
Fmoc-Lys(Boc)-OH | Lysine derivative | Combines Fmoc and Boc strategies |
Boc-D-Arg(Tos)-OH's uniqueness lies in its combination of protective groups that allow it to withstand harsher synthetic conditions while still enabling efficient peptide synthesis. Its application in SPPS makes it a valuable compound among similar derivatives .